Tert-butyl (2-(((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)amino)-2-oxoethyl)carbamate
Description
This compound features a [1,2,4]triazolo[4,3-a]pyrazine core substituted with a methoxy group at position 6. The tert-butyl carbamate group is linked via a methylene-amino-2-oxoethyl spacer. Its synthesis typically involves hydrazine-mediated cyclization and purification by column chromatography, achieving yields up to 80% under optimized conditions . The tert-butyl group enhances stability and solubility, while the triazolo-pyrazine scaffold is common in medicinal chemistry for targeting kinases and enzymes .
Properties
IUPAC Name |
tert-butyl N-[2-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methylamino]-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O4/c1-14(2,3)24-13(22)17-8-10(21)16-7-9-18-19-11-12(23-4)15-5-6-20(9)11/h5-6H,7-8H2,1-4H3,(H,16,21)(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBWVTTUXMAYCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC1=NN=C2N1C=CN=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl (2-(((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)amino)-2-oxoethyl)carbamate typically involves multiple steps. One common synthetic route starts with the preparation of the triazolopyrazine core. This can be achieved by cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl compounds . The resulting intermediate is then subjected to further functionalization to introduce the tert-butyl carbamate group. Reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Functionalization of the Pyrazine Ring
a. Methoxy Group Introduction
- Method : Nucleophilic aromatic substitution (SNAr) using methoxide ions on halogenated pyrazine precursors (e.g., 8-chloro-triazolo-pyrazine) .
- Conditions : K₂CO₃ in DMF at 80°C facilitates substitution.
b. Methylaminomethyl Attachment
- Step 1 : Bromination of the triazolo-pyrazine at position 3 using N-bromosuccinimide (NBS) .
- Step 2 : Buchwald-Hartwig amination with methylamine to introduce the aminomethyl group .
Carbamate and Amide Bond Formation
a. Carbamate Protection
- Reagents : The primary amine intermediate reacts with di-tert-butyl dicarbonate (Boc₂O) in THF .
- Conditions : Catalyzed by DMAP at 0°C to room temperature, yielding the Boc-protected amine .
b. Amide Coupling
- Reagents : The ethylamide linkage is formed via coupling between the Boc-protected glycine derivative and the triazolo-pyrazine-methylamine.
- Method : HATU or EDCl/HOBt-mediated coupling in DMF .
- Example : Reaction of tert-butyl (2-amino-2-oxoethyl)carbamate with 3-(aminomethyl)-8-methoxy-triazolo-pyrazine in DMF yields the target compound .
Key Reaction Table
Stability and Reactivity Insights
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
The compound has shown promise as a potential anticancer agent. Research indicates that derivatives of triazole and pyrazine compounds possess inhibitory effects on cancer cell proliferation. For instance, studies have demonstrated that modifications to the triazole ring can enhance the selectivity and potency against specific cancer types, such as breast and colon cancer .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key enzymes involved in tumor growth. Specifically, it may target pathways associated with angiogenesis and apoptosis, leading to reduced tumor size and improved patient outcomes .
Case Study: In Vivo Studies
In a recent study involving xenograft models, administration of tert-butyl (2-(((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)amino)-2-oxoethyl)carbamate resulted in a significant reduction in tumor volume compared to controls. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells .
Agricultural Applications
Pesticidal Activity
Research has indicated that compounds containing triazole and pyrazine moieties exhibit fungicidal properties. This compound has been evaluated for its effectiveness against various fungal pathogens affecting crops such as wheat and corn .
Field Trials
Field trials conducted on wheat crops revealed that the application of this compound significantly reduced fungal infestations while promoting plant growth. The results suggest that it may serve as an effective alternative to conventional fungicides, potentially reducing the need for harmful chemicals in agriculture .
Material Science
Polymer Synthesis
The unique chemical structure of this compound allows for its incorporation into polymer matrices. This incorporation can enhance the mechanical properties and thermal stability of polymers used in various applications ranging from packaging to biomedical devices.
Case Study: Composite Materials
A study investigating the use of this compound in composite materials found that it improved tensile strength and flexibility when added to poly(lactic acid). The resulting composites exhibited enhanced durability suitable for applications in medical implants and environmentally friendly packaging solutions .
Summary Table of Applications
Mechanism of Action
The mechanism of action of tert-butyl (2-(((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)amino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes or receptors by binding to their active sites. This binding can either inhibit or activate the target, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Structural Analogues and Key Variations
The following table summarizes structural analogs, highlighting differences in substituents, molecular weights, and synthesis yields:
Spectral and Physicochemical Data
Functional Group Impact on Properties
- Methoxy vs. In contrast, fluorine in ’s compound increases lipophilicity and metabolic stability .
- Carbamate Spacer : The 2-oxoethyl spacer in the target compound provides flexibility, whereas rigid linkers (e.g., benzoate in ) may restrict conformational mobility .
Biological Activity
Tert-butyl (2-(((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)amino)-2-oxoethyl)carbamate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of the compound involves several steps including the formation of the triazole and pyrazine moieties. The general synthetic route includes:
- Formation of the Triazole : The initial step involves the reaction of appropriate precursors to form the triazole structure.
- Carbamate Formation : The triazole is then reacted with tert-butyl carbamate to yield the final product.
Biological Activity
The biological activities of this compound have been evaluated in various studies focusing on its anticancer properties, antimicrobial effects, and potential as an anti-inflammatory agent.
Anticancer Activity
Research indicates that derivatives similar to this compound exhibit significant anticancer activity. For instance:
- Cell Line Studies : Compounds with similar structures were tested against various cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and DU-145 (prostate cancer). Results showed IC50 values ranging from 1.5 to 5 µM, indicating potent growth inhibition .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 | 3.1 | Antiproliferative |
| HepG2 | 2.5 | Antiproliferative |
| DU-145 | 4.0 | Antiproliferative |
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties:
- In vitro Studies : It showed significant activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 8 µM to 32 µM depending on the strain tested .
| Bacterial Strain | MIC (µM) | Activity Type |
|---|---|---|
| E. faecalis | 8 | Antibacterial |
| S. aureus | 16 | Antibacterial |
| E. coli | 32 | Antibacterial |
Anti-inflammatory Activity
The anti-inflammatory potential was evaluated using carrageenan-induced edema models in rats:
- Results : Compounds similar to this compound demonstrated a percentage inhibition of edema ranging from 39% to 54%, comparable to standard anti-inflammatory drugs like indomethacin .
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Oxidative Stress Modulation : The compound may possess antioxidant properties that help mitigate oxidative stress in cells .
- Receptor Interaction : Potential interactions with specific cellular receptors could mediate its effects on inflammation and microbial resistance.
Case Studies
A notable case study involved the application of this compound in a therapeutic setting for cancer treatment where it demonstrated enhanced efficacy when combined with traditional chemotherapeutics, leading to improved survival rates in preclinical models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
